
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione, also known as DMQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQD is a heterocyclic compound that is derived from the quinazoline family of compounds.
作用機序
The exact mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione is not fully understood. However, it has been proposed that 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione exerts its cytotoxic and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been found to exhibit a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been found to inhibit the growth and proliferation of cancer cells. In addition, 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit cytotoxic and anti-inflammatory activity at relatively low concentrations. However, there are also some limitations to using 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in lab experiments. It has been found to exhibit some toxicity towards normal cells, which may limit its use in certain applications. In addition, the exact mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione is not fully understood, which may limit its potential applications.
将来の方向性
There are a number of future directions for research on 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in these applications. Another potential direction is to investigate the mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in more detail. This may provide insight into its potential applications and limitations. Finally, further studies are needed to determine the toxicity profile of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione towards normal cells, which may help to guide its use in various applications.
合成法
The synthesis of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione involves the reaction of 3,4-dimethoxybenzoyl chloride with 1-methylpiperazine, followed by the reaction of the resulting intermediate with 2,4-dioxo-1,3,2H-quinazoline. The final product is obtained through purification by column chromatography.
科学的研究の応用
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been studied for its potential as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
CAS番号 |
119198-23-1 |
|---|---|
製品名 |
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione |
分子式 |
C22H24N4O5 |
分子量 |
424.4 g/mol |
IUPAC名 |
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H24N4O5/c1-24-17-6-5-15(13-16(17)20(27)23-22(24)29)25-8-10-26(11-9-25)21(28)14-4-7-18(30-2)19(12-14)31-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,27,29) |
InChIキー |
VBQDCGWXQLDUGP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)NC1=O |
正規SMILES |
CN1C2=C(C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)NC1=O |
その他のCAS番号 |
119198-23-1 |
同義語 |
6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione DPMQD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
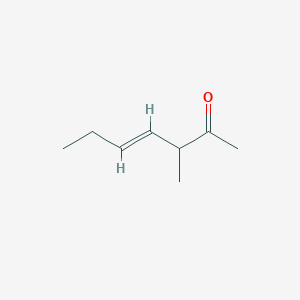
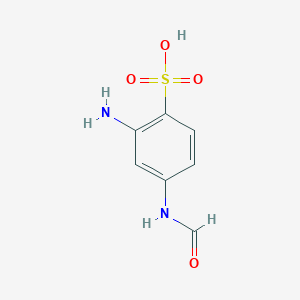
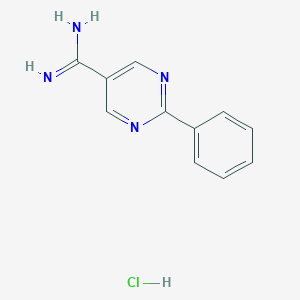
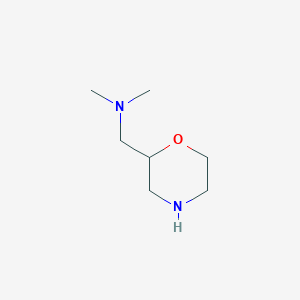
![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)


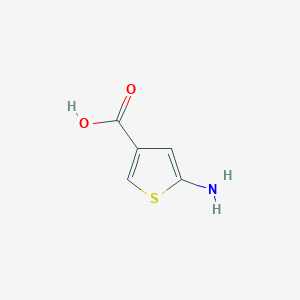
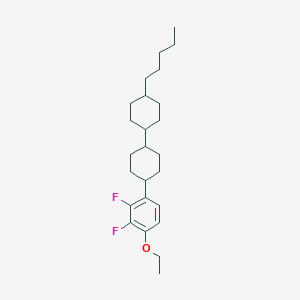
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)